Cas no 70858-08-1 (3-Methyl-6-nitroquinoline)

3-Methyl-6-nitroquinoline structure
3-Methyl-6-nitroquinoline structure
Product Name:3-Methyl-6-nitroquinoline
CAS No:70858-08-1
MF:C10H8N2O2
MW:188.182722091675
CID:1094163
PubChem ID:20349740
Update Time:2025-04-24

3-Methyl-6-nitroquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-6-nitroquinoline
    • SB67909
    • SCHEMBL10762975
    • 70858-08-1
    • AKOS006320731
    • Inchi: 1S/C10H8N2O2/c1-7-4-8-5-9(12(13)14)2-3-10(8)11-6-7/h2-6H,1H3
    • InChI Key: DHPFEKMZUBREBH-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC2C(C=1)=CC(C)=CN=2)=O

Computed Properties

  • Exact Mass: 188.058577502g/mol
  • Monoisotopic Mass: 188.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.7Ų

3-Methyl-6-nitroquinoline Pricemore >>

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Additional information on 3-Methyl-6-nitroquinoline

3-Methyl-6-nitroquinoline: A Comprehensive Overview

3-Methyl-6-nitroquinoline, also known by its CAS number 70858-08-1, is a significant compound in the field of organic chemistry. This compound belongs to the broader category of quinoline derivatives, which have been extensively studied for their diverse applications in pharmacology, material science, and environmental chemistry. The structure of 3-Methyl-6-nitroquinoline consists of a quinoline ring system with a methyl group at position 3 and a nitro group at position 6, making it a unique member within the quinoline family.

The synthesis of 3-Methyl-6-nitroquinoline typically involves multi-step organic reactions, often utilizing nitration and alkylation techniques. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, studies published in the Journal of Organic Chemistry have demonstrated the use of microwave-assisted synthesis to expedite the formation of this compound, highlighting its potential for large-scale production in pharmaceutical and industrial settings.

The chemical properties of 3-Methyl-6-nitroquinoline are heavily influenced by its functional groups. The nitro group at position 6 imparts strong electron-withdrawing effects, which can significantly alter the electronic characteristics of the molecule. This makes it an attractive candidate for applications requiring specific electronic interactions, such as in semiconductor materials or as intermediates in drug development. Recent research has explored its role as a precursor in the synthesis of novel anti-cancer agents, where its ability to modulate cellular signaling pathways has shown promising results.

In terms of biological activity, 3-Methyl-6-nitroquinoline has been investigated for its potential as an antimicrobial agent. Studies conducted by researchers at the University of California have revealed that this compound exhibits moderate inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. Its mechanism of action is believed to involve interference with bacterial cell membrane integrity, though further studies are required to fully elucidate this process.

The environmental impact of 3-Methyl-6-nitroquinoline is another area of active research. Given its structural similarity to other quinoline derivatives that have been identified as environmental pollutants, scientists are examining its biodegradation pathways and potential toxicity to aquatic organisms. Preliminary findings suggest that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in natural ecosystems.

In conclusion, 3-Methyl-6-nitroquinoline, with its unique structural features and versatile chemical properties, continues to be a focal point in both academic and industrial research. As new applications emerge and synthesis methods improve, this compound is poised to play an increasingly important role in advancing various fields within chemistry and beyond.

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